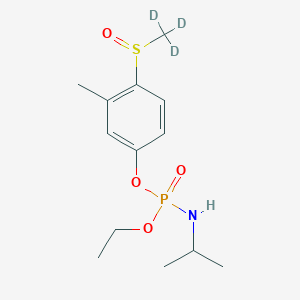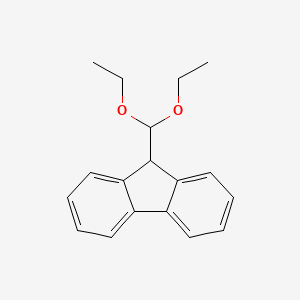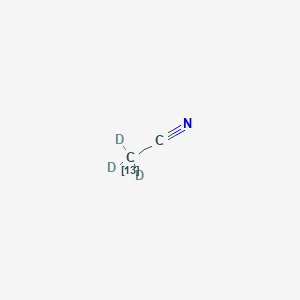
2-Amino-2-methyl-1-propanol-d11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-methyl-1-propanol-d11 is a deuterium-labeled version of 2-Amino-2-methyl-1-propanol. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique isotopic properties. The deuterium labeling allows for detailed studies of metabolic pathways and reaction mechanisms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-Amino-2-methyl-1-propanol-d11 involves the deuteration of 2-Amino-2-methyl-1-propanol. One common method includes the reaction of isobutene, chlorine, and methyl cyanide to form N-[1-(chloromethyl)propyl] acetyl chloroamine. This intermediate undergoes hydrolysis to yield N-[1-(chloromethyl)propyl] acetamide, which is further hydrolyzed to produce 2-Amino-2-methyl-1-propanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuteration processes. These processes are designed to ensure high purity and yield, making the compound suitable for extensive research applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-methyl-1-propanol-d11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes and ketones.
Reduction: It can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
Oxidation: Produces aldehydes and ketones.
Reduction: Yields primary amines.
Substitution: Forms various substituted amines and alcohols.
Applications De Recherche Scientifique
2-Amino-2-methyl-1-propanol-d11 is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in reaction mechanism studies and isotope labeling experiments.
Biology: Helps in studying metabolic pathways and enzyme kinetics.
Medicine: Utilized in drug development to understand pharmacokinetics and metabolic profiles.
Industry: Applied in the synthesis of specialized chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Amino-2-methyl-1-propanol-d11 involves its interaction with various molecular targets. The deuterium atoms in the compound can alter the rate of chemical reactions, providing insights into reaction mechanisms and pathways. For example, in atmospheric chemistry, the compound undergoes degradation initiated by hydroxyl radicals, leading to the formation of various products .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2-methyl-1-propanol: The non-deuterated version of the compound.
2-Propanol, 1-amino-: Another similar compound with different structural properties.
Uniqueness
2-Amino-2-methyl-1-propanol-d11 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for detailed studies of reaction mechanisms and metabolic pathways, which are not possible with non-deuterated compounds .
Propriétés
Formule moléculaire |
C4H11NO |
|---|---|
Poids moléculaire |
100.20 g/mol |
Nom IUPAC |
N,N,1,1,1,3,3,3-octadeuterio-2-[dideuterio(deuteriooxy)methyl]propan-2-amine |
InChI |
InChI=1S/C4H11NO/c1-4(2,5)3-6/h6H,3,5H2,1-2H3/i1D3,2D3,3D2,6D/hD2 |
Clé InChI |
CBTVGIZVANVGBH-BIGNBOPISA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])O[2H])N([2H])[2H] |
SMILES canonique |
CC(C)(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,6-diphenylthieno[2,3-f][1]benzothiole](/img/structure/B12060454.png)










